molecular formula C11H16N2O5 B13705200 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione

7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B13705200
M. Wt: 256.25 g/mol
InChI Key: JHJMNXZRCPHGDA-UHFFFAOYSA-N
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Description

7-Boc-3-oxa-1,7-diazaspiro[44]nonane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes both an oxazolidinone and a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Boc-3-oxa-1,7-diazaspiro[44]nonane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine or alcohol.

Scientific Research Applications

7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific combination of functional groups and ring structure.

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

tert-butyl 2,4-dioxo-3-oxa-1,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C11H16N2O5/c1-10(2,3)18-9(16)13-5-4-11(6-13)7(14)17-8(15)12-11/h4-6H2,1-3H3,(H,12,15)

InChI Key

JHJMNXZRCPHGDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(=O)OC(=O)N2

Origin of Product

United States

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